tert-Butyl (5-aminopentyl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

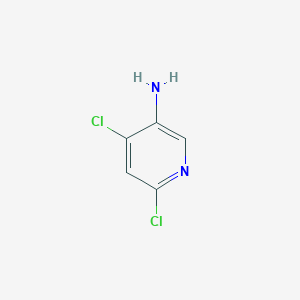

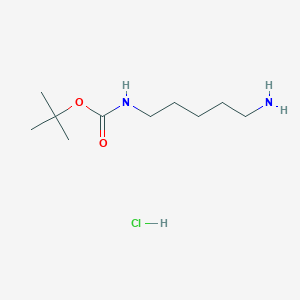

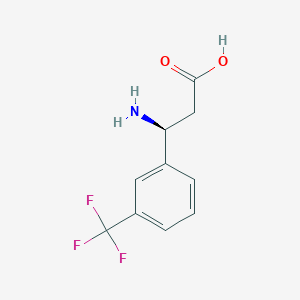

“tert-Butyl (5-aminopentyl)carbamate hydrochloride” is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

The compound can be synthesized using PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis

The molecular formula of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is C10H23ClN2O2 . The compound is an alkane chain with terminal amine and Boc-protected amino groups .Chemical Reactions Analysis

The amine group in “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is 238.75 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 7 . The exact mass is 238.1448057 g/mol, and the monoisotopic mass is 238.1448057 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 15 .科学的研究の応用

Synthesis of Phidianidines and CNS Targets

Boc-Dape HCl is utilized in the total synthesis of phidianidines A and B, compounds that have shown unique pharmacological profiles at central nervous system (CNS) targets. This application is crucial for the development of new therapeutic agents that can interact with CNS receptors .

Building Block for Polyamines and Polyamides

As a building block, Boc-Dape HCl is instrumental in preparing polyamines and polyamides. These polymers have a wide range of applications, including the development of new materials with specific mechanical and chemical properties .

Synthesis of Organic Nanotubes

Researchers use Boc-Dape HCl for the synthesis of supermacrocycle compounds that self-assemble to form organic nanotubes. These nanotubes have potential applications in nanotechnology and materials science .

Preparation of Sulforhodamine Fluorophores

The compound is used in the preparation of water-soluble unsymmetrical sulforhodamine fluorophores derived from monobrominated sulfoxanthene dye. These fluorophores are important in bioimaging and molecular probes .

Synthesis of Functionalized Porphyrins for Photodynamic Therapy

Boc-Dape HCl is involved in the synthesis of functionalized porphyrins. These porphyrins are used as biocompatible carrier systems for photodynamic therapy (PDT), a treatment method for cancer .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

In organic chemistry, Boc-Dape HCl is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This process is important for creating intermediates used in pharmaceuticals and agrochemicals .

作用機序

Target of Action

It is known that the compound can be used as a protac linker in the synthesis of protacs . PROTACs are molecules that target proteins for degradation .

Mode of Action

Boc-Dape HCl is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

As a protac linker, it could potentially affect various biochemical pathways depending on the proteins targeted for degradation .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.78 cm/s .

Result of Action

As a protac linker, it could potentially lead to the degradation of target proteins, thereby affecting their function .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACMARYMMZIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-aminopentyl)carbamate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)